N,2,4,6-tetramethyl-N-(2-(morpholine-4-carbonyl)thiophen-3-yl)benzenesulfonamide
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Overview
Description
N,2,4,6-tetramethyl-N-(2-(morpholine-4-carbonyl)thiophen-3-yl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a thiophene ring, which is further substituted with a morpholine carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2,4,6-tetramethyl-N-(2-(morpholine-4-carbonyl)thiophen-3-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the sulfonation of a thiophene derivative, followed by the introduction of the morpholine carbonyl group through a coupling reaction. The final step often involves the methylation of the aromatic ring to achieve the desired tetramethyl substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. This method allows for better control over reaction conditions and can be scaled up for large-scale production. The use of automated systems and advanced catalysts can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
N,2,4,6-tetramethyl-N-(2-(morpholine-4-carbonyl)thiophen-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N,2,4,6-tetramethyl-N-(2-(morpholine-4-carbonyl)thiophen-3-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: It may be explored for its therapeutic properties, particularly in the treatment of diseases where sulfonamide derivatives are effective.
Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism by which N,2,4,6-tetramethyl-N-(2-(morpholine-4-carbonyl)thiophen-3-yl)benzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit or activate specific biochemical pathways. The morpholine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Morpholine-4-carbaldehyde: This compound shares the morpholine ring but lacks the sulfonamide and thiophene groups.
N-butyl-2,2,6,6-tetramethyl-4-piperidinamine: Similar in having multiple methyl groups but differs in the core structure and functional groups.
Uniqueness
N,2,4,6-tetramethyl-N-(2-(morpholine-4-carbonyl)thiophen-3-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications and interactions that are not possible with simpler analogs.
Properties
IUPAC Name |
N,2,4,6-tetramethyl-N-[2-(morpholine-4-carbonyl)thiophen-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-13-11-14(2)18(15(3)12-13)27(23,24)20(4)16-5-10-26-17(16)19(22)21-6-8-25-9-7-21/h5,10-12H,6-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEJHKYZJKDNEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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